molecular formula C15H15ClN2O2 B11388514 3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11388514
M. Wt: 290.74 g/mol
InChI Key: OKFYPYBRWYCXRN-UHFFFAOYSA-N
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Description

3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is an organic compound characterized by its unique benzoxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the reaction of the chlorinated benzoxazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in the benzamide can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.

    Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions, altering its electronic properties and potentially leading to new compounds with different activities.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Hydrolysis: 3-chlorobenzoic acid and 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and leading to biological effects. The benzoxazole ring can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methyl-2,1-benzoxazol-3-yl)benzamide
  • 3-chloro-N-(5-methyl-2,1-benzoxazol-3-yl)benzamide
  • 3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)benzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to the presence of the tetrahydrobenzoxazole ring, which can confer different electronic and steric properties. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-chloro-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H15ClN2O2/c1-9-5-6-13-12(7-9)15(20-18-13)17-14(19)10-3-2-4-11(16)8-10/h2-4,8-9H,5-7H2,1H3,(H,17,19)

InChI Key

OKFYPYBRWYCXRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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